![molecular formula C12H27N2PSi B14463141 Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- CAS No. 72821-01-3](/img/structure/B14463141.png)
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a phosphino group bonded to a trimethylsilyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are used in the study of biological processes and as building blocks for more complex molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of polymers, stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to act as a hindered base, participating in various chemical reactions by donating or accepting electrons. This property makes it valuable in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is unique due to its specific substitution pattern and the presence of the phosphino group bonded to a trimethylsilyl imino group. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
72821-01-3 |
|---|---|
Fórmula molecular |
C12H27N2PSi |
Peso molecular |
258.41 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl)-trimethylsilyliminophosphane |
InChI |
InChI=1S/C12H27N2PSi/c1-11(2)9-8-10-12(3,4)14(11)15-13-16(5,6)7/h8-10H2,1-7H3 |
Clave InChI |
ROPBLYDKDFZGRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1P=N[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


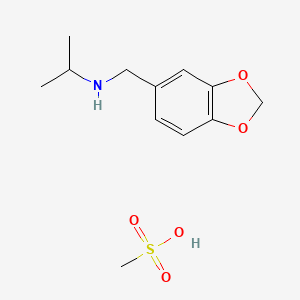

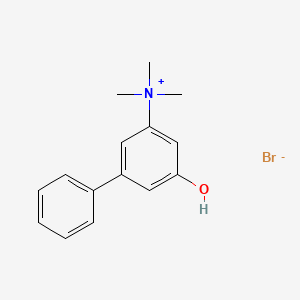
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
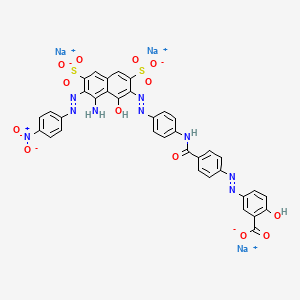
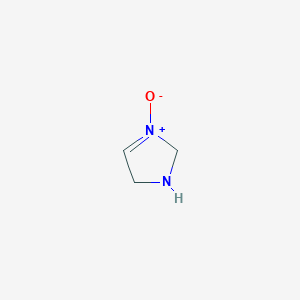

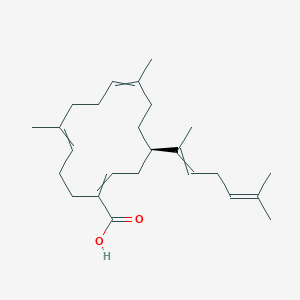



![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
